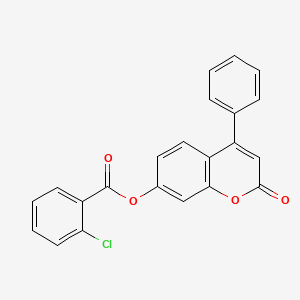

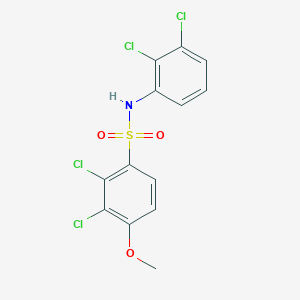

![molecular formula C25H21N3O4S B4622583 2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)

2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide

説明

Synthesis Analysis

The synthesis of related hydrazinecarbothioamide derivatives often involves condensation reactions, starting from specific esters and hydrazine hydrates to produce key intermediates. These intermediates then undergo further reactions to yield the desired compounds. For instance, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a related compound, is synthesized from its corresponding ethyl ester and 100% hydrazine hydrate (Čačić et al., 2006). Such methods highlight the versatility and adaptability of the synthesis routes for hydrazinecarbothioamide derivatives.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been characterized using techniques like X-ray diffraction. These structures are often stabilized by various hydrogen bonding interactions, such as N−H···S, N−H···N, and O−H···N hydrogen bonds. For example, the crystal structure analysis of a related compound reveals a stabilized structure through multiple hydrogen bonding interactions (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include cyclocondensation, which can lead to the formation of novel compounds with potentially significant biological activity. The ability to undergo such reactions makes these compounds valuable for synthesizing a wide range of derivatives with varied properties.

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The detailed analysis of these properties is crucial for understanding their behavior in different environments and for potential applications in material science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application of hydrazinecarbothioamide derivatives in various fields. Their reactivity with metals, ability to form complexes, and potential as ligands in coordination chemistry are particularly noteworthy. Studies on these compounds' interaction with metals like Pd(II) and their role in forming coordination compounds demonstrate their versatility and potential for applications in catalysis and materials science (Orysyk et al., 2013).

科学的研究の応用

Synthesis and Antibacterial Activity

The synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, involving reactions with ethyl bromoacetate and hydrazine hydrate, leads to compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural elucidation of these compounds was achieved through various analytical techniques, indicating a significant pathway for developing new antibacterial agents (Čačić et al., 2009).

Antimicrobial Activity of Derivatives

Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and showed promising antimicrobial activity. These derivatives include Schiff's bases, thiosemicarbazide, and others, which were evaluated for their potential against various bacterial strains, showcasing the diversity of applications in combating microbial infections (Čačić et al., 2006).

Catalytic Applications in Cyclopropanation Reactions

A novel ligand synthesized from 3-acetyl-2H-chromen-2-one and hydrazinecarbothioamide was utilized to prepare transition metal complexes that act as catalysts for cyclopropanation reactions of unactivated olefins. These complexes demonstrate high yield and good diastereoselectivities, indicating the potential for efficient synthesis of cyclopropane derivatives in organic chemistry (Youssef et al., 2009).

Synthesis of Coumarin Hybrid Thiosemicarbazone Derivatives

A one-pot, multi-component protocol for synthesizing coumarin hybrid thiosemicarbazone derivatives was developed, using biodegradable catalysts. These derivatives were found to exhibit good to excellent antimicrobial activity against Escherichia coli, highlighting their potential in medical applications, particularly as antimicrobial agents (Vekariya et al., 2017).

特性

IUPAC Name |

1-[(2-hydroxy-2,2-diphenylacetyl)amino]-3-(4-methyl-2-oxochromen-7-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4S/c1-16-14-22(29)32-21-15-19(12-13-20(16)21)26-24(33)28-27-23(30)25(31,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,31H,1H3,(H,27,30)(H2,26,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVQMDVZEDMXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

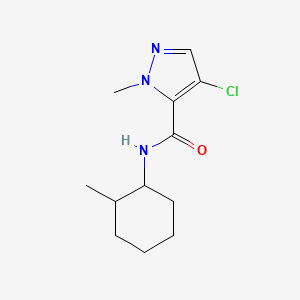

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)

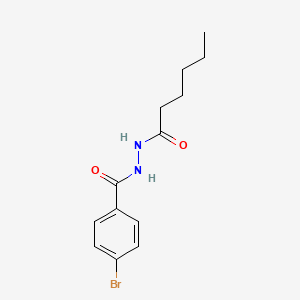

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)

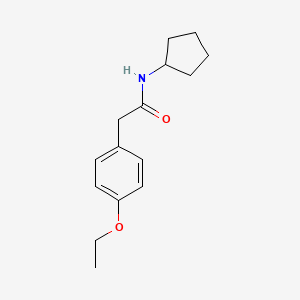

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)

![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)

![3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4622604.png)